molecular formula C23H25ClN2O3S B2885663 Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216833-62-3

Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2885663
CAS No.: 1216833-62-3
M. Wt: 444.97
InChI Key: LIMZGOMOYJQFCI-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt of a thieno[2,3-c]pyridine derivative, characterized by a bicyclic core combining thiophene and pyridine rings. Key structural features include:

  • 6-methyl substitution on the pyridine ring, enhancing steric and electronic properties.
  • 2-(naphthalen-1-yl)acetamido group, introducing a bulky aromatic moiety that may influence receptor binding or solubility.
  • Ethyl ester at position 3, which can affect bioavailability and metabolic stability. The hydrochloride salt improves aqueous solubility, critical for pharmaceutical applications. Synthetic routes for analogous compounds involve cyclocondensation of thioureas or isothiocyanates with aminothiophenes, as seen in related syntheses .

Properties

IUPAC Name

ethyl 6-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S.ClH/c1-3-28-23(27)21-18-11-12-25(2)14-19(18)29-22(21)24-20(26)13-16-9-6-8-15-7-4-5-10-17(15)16;/h4-10H,3,11-14H2,1-2H3,(H,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMZGOMOYJQFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)CC3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology. This suggests that the compound could potentially affect a variety of biochemical pathways, leading to downstream effects on cellular function.

Pharmacokinetics

Research has shown that using certain compounds as prodrugs for esterification can improve their bioavailability. This suggests that the compound could potentially have favorable pharmacokinetic properties when administered as a prodrug.

Result of Action

Given the broad range of biological activities associated with indole derivatives, the compound could potentially have a variety of effects at the molecular and cellular level.

Action Environment

It is known that the physicochemical properties of compounds can be altered to reduce gastric irritation and improve bioavailability. This suggests that the compound’s action could potentially be influenced by factors such as pH, temperature, and the presence of other compounds in the environment.

Biological Activity

Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound's molecular formula is C23H25ClN2O3SC_{23}H_{25}ClN_{2}O_{3}S with a molecular weight of approximately 444.97 g/mol. It incorporates several functional groups including an ester (carboxylate), an amide (acetamido), and a naphthalene moiety, which are believed to enhance its biological activity .

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been identified as a potent inhibitor of p38 MAP kinase, which plays a crucial role in inflammatory responses. Inhibiting this pathway can lead to reduced production of pro-inflammatory cytokines such as TNFα and IL-6 .
  • Antioxidant Properties : Similar compounds have shown significant antioxidant activity, suggesting that this compound may also contribute to the reduction of oxidative stress in biological systems .

Antimicrobial and Anticancer Properties

Several studies have evaluated the antimicrobial and anticancer potential of related compounds. For instance:

  • Antimicrobial Activity : Compounds with similar structural features have demonstrated moderate to strong antibacterial properties against various strains .
  • Anticancer Activity : Some derivatives have shown efficacy in inhibiting cancer cell proliferation in vitro, particularly in models of breast and lung cancer .

Case Study 1: p38 MAP Kinase Inhibition

A study focusing on the inhibition of p38 MAP kinase revealed that modifications to the structure significantly impacted the biological profile. The compound's ability to inhibit TNFα production was highlighted as a promising avenue for treating autoimmune diseases .

Case Study 2: Antioxidant Activity Assessment

Another investigation assessed the antioxidant capacity of related thieno[2,3-c]pyridine derivatives. Results indicated that these compounds could scavenge free radicals effectively, suggesting potential therapeutic applications in oxidative stress-related conditions .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of this compound compared to structurally related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundNaphthalene and thiophene structuresPotent p38 MAPK inhibitor; antioxidant
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateContains amino group instead of acetamidoNeuroprotective effects
Naphthalene derivativesNaphthalene core without thiophene structurePrimarily used in organic electronics

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ in substituents at positions 2, 3, and 6 of the thieno[2,3-c]pyridine core. Below is a comparative analysis:

Compound Name Molecular Formula Key Substituents Notable Features Source
Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride C₂₄H₂₇ClN₂O₃S Naphthalen-1-yl acetamido, ethyl ester, 6-methyl High hydrophobicity due to naphthalene; hydrochloride enhances solubility
Ethyl 6-benzyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride C₂₂H₂₇ClN₂O₃S Benzyl at position 6, propionamido at position 2 Reduced aromatic bulk compared to naphthalene; potential metabolic stability
6-Isopropyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride C₂₃H₂₆ClN₃O₂S Isopropyl at position 6, carboxamide at position 3 Carboxamide may increase hydrogen bonding; isopropyl enhances steric effects
VU0010010 (3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide) C₁₇H₁₇ClN₄OS 4-chlorobenzyl, amino group, thieno[2,3-b]pyridine core Distinct thiophene-pyridine ring orientation; chlorobenzyl modulates selectivity

Key Observations:

In contrast, benzyl or chlorobenzyl groups (e.g., VU0010010) reduce bulk, improving solubility but possibly weakening receptor affinity . The ethyl ester (target compound) vs. carboxamide (6-isopropyl analog) at position 3 affects metabolic pathways. Esters are prone to hydrolysis, whereas carboxamides offer greater stability .

Position 6 Modifications :

  • Methyl (target) vs. isopropyl (analog) groups at position 6 alter steric hindrance. Isopropyl may enhance binding pocket interactions in receptors requiring bulkier substituents .

Thiophene-Pyridine Core Variations: Thieno[2,3-c]pyridine (target) vs. thieno[2,3-b]pyridine (VU0010010) changes ring annelation, affecting electron distribution and binding to targets like adenosine receptors .

Pharmacological Implications:

  • Adenosine Receptor Modulation: Evidence from structurally related 2-amino-3-benzoylthiophenes (e.g., PD 81,723) highlights the critical role of the 2-amino group and aromatic acyl moieties in allosteric enhancement of A₁ receptor binding. The target compound’s naphthalen-1-yl acetamido group may mimic this interaction but requires empirical validation .
  • SAR Trends: Alkyl substitutions (e.g., methyl, isopropyl) at position 6 correlate with increased activity in thiophene derivatives, as seen in adenosine receptor ligands .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically including:

  • Amide coupling : Reacting the naphthalene acetamide precursor with the tetrahydrothienopyridine core under conditions optimized for carbodiimide-mediated coupling (e.g., DCC/DMAP in anhydrous DCM) .
  • Cyclization : Formation of the thieno[2,3-c]pyridine ring via intramolecular cyclization, often requiring Lewis acids like BF₃·OEt₂ .
  • Esterification : Introduction of the ethyl carboxylate group using ethyl chloroformate in basic conditions . Optimization : Yield and purity depend on strict control of temperature, solvent polarity, and reaction time. TLC and NMR are critical for monitoring intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Structural confirmation : High-resolution NMR (¹H/¹³C) and mass spectrometry (HRMS) for molecular weight verification .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) or reverse-phase chromatography to resolve closely related byproducts .
  • Crystallinity analysis : X-ray crystallography (if single crystals are obtained) to resolve stereochemical ambiguities .

Q. How do solubility and reactivity profiles impact experimental design?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM). Pre-formulation studies should test solvent mixtures for bioassays .
  • Reactivity : The ester group is prone to hydrolysis under acidic/basic conditions. Stability studies in buffer systems (pH 1–10) are recommended before in vitro assays .

Advanced Research Questions

Q. What mechanistic approaches are used to study its interactions with biological targets?

  • Enzyme inhibition assays : Dose-response curves (IC₅₀ determination) with recombinant enzymes (e.g., kinases) using fluorescence-based substrates .
  • Molecular docking : Computational models (AutoDock Vina, Schrödinger) predict binding modes to naphthalene-binding pockets, guided by crystallographic data from analogous compounds .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to validate docking predictions .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog synthesis : Modify the naphthalene moiety (e.g., halogenation, substituent position) and compare bioactivity trends .
  • Pharmacophore mapping : Identify critical hydrogen-bonding (amide) and hydrophobic (naphthalene) interactions using 3D-QSAR models .
  • Metabolic stability : Replace the ethyl ester with methyl or tert-butyl groups to assess hydrolysis resistance in liver microsomes .

Q. How can contradictory data in synthetic yields or bioactivity be resolved?

  • Byproduct analysis : Use LC-MS to identify side products (e.g., incomplete cyclization or ester hydrolysis) .
  • Batch reproducibility : Standardize anhydrous conditions for moisture-sensitive steps (e.g., amide coupling) .
  • Bioassay validation : Compare results across multiple cell lines or enzyme isoforms to rule out target variability .

Q. What strategies optimize reaction conditions for scale-up without compromising purity?

  • Solvent selection : Replace DCM with toluene or THF for safer large-scale reactions .
  • Catalyst screening : Test alternative Lewis acids (e.g., ZnCl₂ vs. BF₃·OEt₂) to improve cyclization efficiency .
  • Workflow integration : Use inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Q. How can computational modeling enhance understanding of its 3D conformation?

  • DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G* basis sets to predict electronic properties .
  • MD simulations : Simulate solvation effects in explicit water to study conformational flexibility .
  • Crystallography-guided refinement : Compare computational results with X-ray data from structurally related compounds .

Q. What experimental designs assess its stability under physiological conditions?

  • Forced degradation : Expose to heat (40–60°C), light (UV), and oxidative (H₂O₂) stress, followed by HPLC stability-indicating methods .
  • Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound via LC-MS/MS .

Q. How are multi-step synthesis challenges addressed to ensure reproducibility?

  • Intermediate isolation : Purify each step via column chromatography (silica gel, hexane/EtOAc gradient) to prevent carryover impurities .
  • Quality control : Implement strict NMR and melting point criteria for intermediates .
  • Documentation : Detailed reaction logs (time, temperature, solvent ratios) to troubleshoot batch-to-batch variability .

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